molecular formula C13H14N4O3S B2651697 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone CAS No. 309266-79-3

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Cat. No.: B2651697
CAS No.: 309266-79-3
M. Wt: 306.34
InChI Key: PLWOASAEQXPWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Piperazine Derivatives in Medicinal Research

Benzothiazole derivatives first gained prominence in the late 19th century with Hofmann’s synthesis of 2-substituted benzothiazoles via cyclization reactions. Early applications focused on industrial uses, such as vulcanization accelerators in rubber production, but the discovery of their biological potential in the mid-20th century shifted research toward medicinal chemistry. Piperazine, a six-membered heterocycle with two nitrogen atoms, emerged as a versatile scaffold due to its conformational flexibility and ability to interact with diverse biological targets.

The fusion of benzothiazole and piperazine began in the early 2000s, driven by the need to enhance pharmacokinetic properties and target selectivity. For example, 2-(4-aminophenyl)benzothiazole demonstrated antitumor activity by selectively accumulating in cancer cells, inspiring further hybridization efforts. By 2017, benzothiazole-piperazine derivatives such as 2a and 2e showed cytotoxic activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines (IC~50~ values < 10 μM). These findings validated the hybrid framework’s potential, leading to systematic exploration of structural modifications, including nitro substitutions at the benzothiazole C6 position.

Evolution of Scientific Interest in Nitrobenzothiazole-Piperazine Hybrid Systems

The introduction of nitro groups (-NO~2~) to benzothiazole-piperazine hybrids marked a pivotal advancement. Nitro substituents enhance electron-withdrawing effects, improving binding affinity to enzymes like acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregates. A 2024 study identified compound 1 , a nitrobenzothiazole-piperazine hybrid, as a multi-target-directed ligand (MTDL) with dual activity against AChE (IC~50~ = 0.42 μM) and Aβ aggregation. Molecular dynamics simulations revealed that the nitro group stabilizes interactions with AChE’s peripheral anionic site (ΔG~bind~ = -18.64 ± 0.16 kcal/mol).

Comparative studies of nitro-substituted derivatives highlight structure-activity relationships (SAR):

Position of Nitro Group Biological Activity Target Reference
C6 (benzothiazole) AChE inhibition -18.64 kcal/mol
C5 (benzothiazole) Anticancer activity IC~50~ = 8.2 μM (Huh7)

These findings underscore the nitro group’s role in optimizing target engagement and metabolic stability.

Academic Significance within Heterocyclic Chemistry Research

Benzothiazole-piperazine hybrids exemplify the strategic use of heterocyclic chemistry to address complex diseases. The benzothiazole nucleus, a bioisostere of indole, provides planar rigidity for intercalation into DNA or enzyme active sites. Piperazine’s basic nitrogen atoms facilitate salt bridge formation with acidic residues in targets like AChE.

Recent synthetic innovations include:

  • Microwave-assisted cyclization : Reduces reaction time from hours to minutes for benzothiazole formation.
  • Sonogashira coupling : Enables introduction of alkynyl groups at the piperazine N4 position.

A 2020 study synthesized N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides , achieving nanomolar AChE inhibition (IC~50~ = 12 nM). These advances highlight the academic focus on optimizing synthetic routes to enhance yield and selectivity.

Conceptual Framework of Pharmacophore Hybridization Strategies

Pharmacophore hybridization merges distinct bioactive motifs to create multi-target ligands. For 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, the hybrid design integrates:

  • Benzothiazole : Provides π-π stacking with aromatic residues in AChE.
  • Piperazine : Enhances solubility and enables hydrogen bonding with catalytic serine (S203).
  • Nitro group : Increases electron density for covalent interactions with Aβ aggregates.

Table 1 : Key Interactions of Hybrid Pharmacophores

Pharmacophore Target Interaction Biological Outcome
Benzothiazole AChE peripheral site Inhibition of Aβ aggregation
Piperazine AChE catalytic site Competitive enzyme inhibition
Nitro group Aβ1–42 hydrophobic core Disruption of fibril formation

Molecular docking studies show that the nitro group in this compound forms a hydrogen bond with Tyr337 of AChE, while the piperazine nitrogen interacts with Glu202. This dual-binding mode differentiates it from single-target agents like donepezil.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9(18)15-4-6-16(7-5-15)13-14-11-3-2-10(17(19)20)8-12(11)21-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWOASAEQXPWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320671
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309266-79-3
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common method includes the reaction of 6-nitro-1,3-benzothiazole with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli100
This compoundS. aureus150

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent nitration and acylation steps. These synthetic pathways are crucial for developing analogs with enhanced biological activities .

Case Study 1: Antibacterial Evaluation

In a comparative study of various benzothiazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated that while traditional antibiotics had higher efficacy against certain strains, the compound showed unique activity profiles that could be leveraged in combination therapies .

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer effects of this compound involved testing against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Benzothiazole Derivatives
  • This compound’s molecular weight (367.47 g/mol) is higher than the nitro analog due to the phenyl-ethanone substituent .
  • 1-[4-(1,3-Benzothiazol-2-yl(naphthalen-1-ylmethyl)amino)phenyl]ethanone: Incorporates a naphthalene group, increasing hydrophobicity and molecular weight (408.52 g/mol vs. ~283–367 g/mol for simpler analogs). Such modifications may enhance membrane permeability but reduce aqueous solubility .
Tetrazole Derivatives
  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones: These compounds replace benzothiazole with tetrazole, a nitrogen-rich heterocycle. They exhibit antimicrobial activity comparable to conventional drugs, suggesting that the piperazine-ethanone scaffold is critical for bioactivity regardless of the heterocycle .
Imidazole Derivatives
  • For example, 1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-(phenylthio)ethanone demonstrates efficacy against protozoan infections, highlighting the role of the nitro group in redox-mediated toxicity .

Substituent Effects

Nitro vs. Chloro/Methoxy Groups
  • 1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone: Combines chloro and nitro substituents on a phenyl ring. The chloro group increases molecular weight (283.71 g/mol) and may enhance stability, while the nitro group contributes to electronic effects similar to the target compound .
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: A hydroxyl group improves solubility but reduces lipophilicity. This derivative is a precursor to antifungal agents like ketoconazole, indicating that substituent polarity significantly impacts therapeutic applications .
Sulfonyl and Thioether Modifications
  • Sulfonylpiperazine Derivatives (e.g., 7n–7r in ): Compounds like 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (MW 520.11 g/mol) exhibit higher melting points (161–177°C) due to sulfonyl groups, which improve crystallinity but may reduce bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone (hypothetical) ~306.34 N/A Nitro, benzothiazole
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone 283.71 N/A Chloro, nitro
7n () 520.11 161–163 Sulfonyl, tetrazole
G856-8982 367.47 N/A Methoxy, benzothiazole

Biological Activity

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a synthetic compound that combines a benzothiazole moiety with a piperazine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor contexts. The unique structural characteristics of this compound enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C13H14N4O3S
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 309266-79-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antagonist to dopamine and serotonin receptors, which are critical in mood regulation and behavior modification. Additionally, the compound has shown potential in inhibiting bacterial ribosomes and enzymes essential for cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for treating infections caused by resistant strains.

Microbial Strain Inhibition Concentration (IC50)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Antitumor Activity

Research has also explored the antitumor potential of this compound. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value
MCF-7 (Breast Cancer)0.65 µM
HeLa (Cervical Cancer)2.41 µM
A549 (Lung Cancer)1.47 µM

Case Studies

In a recent study published in MDPI, derivatives of benzothiazole compounds were evaluated for their antimicrobial properties. The results indicated that the presence of electron-withdrawing groups significantly enhanced the biological activity of these compounds . Furthermore, another study highlighted the synergistic effects observed when combining this compound with other antimicrobial agents, suggesting a potential pathway for developing more effective therapies against resistant strains .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Structural modifications have been shown to improve potency against specific microbial strains and cancer cell lines. For instance, substituting various groups on the benzothiazole ring has yielded compounds with improved IC50 values compared to the parent compound .

Q & A

Basic: What are the recommended synthetic routes for 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Coupling Reaction : React 6-nitro-1,3-benzothiazole-2-yl derivatives with piperazine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF, THF) and a base (e.g., TEA) to deprotonate the piperazine nitrogen .
    • Acetylation : Introduce the ethanone moiety via acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in anhydrous conditions .
  • Optimization Parameters :
    • Temperature : Heating at 80–100°C improves reaction kinetics but may require reflux conditions for 8–12 hours .
    • Catalyst : Copper iodide (CuI) can accelerate coupling reactions in THF .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying protons on the benzothiazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties. Carbon signals for the nitro group appear at δ 140–150 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 335.3) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N percentages with theoretical values (e.g., C: 50.30%, H: 4.20%, N: 19.50%) .

Advanced: How does the nitro group at the 6-position of the benzothiazole ring influence the compound's electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects :
    • The nitro group is a strong electron-withdrawing group, reducing electron density on the benzothiazole ring. This enhances electrophilic substitution reactivity at the 5-position .
    • DFT calculations can map electron density distribution to predict sites for covalent modifications .
  • Reactivity Implications :
    • Reductive environments (e.g., NaBH4, H2/Pd-C) convert the nitro group to an amine, altering biological activity .
    • Stability studies under physiological pH (7.4) and temperature (37°C) should monitor nitro group reduction via HPLC .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Experimental Design :
    • Standardize assays (e.g., MIC for antimicrobial activity) using reference strains and controlled solvent/DMSO concentrations .
    • Validate cytotoxicity data with multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Data Analysis :
    • Use statistical tools (e.g., ANOVA) to compare IC50 values across studies. Discrepancies may arise from assay sensitivity or impurity profiles .
    • Cross-reference NMR and HPLC data to rule out structural degradation or isomerization .

Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with enzymes like tyrosine kinases. Focus on hydrogen bonding between the nitro group and catalytic lysine residues .
    • Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Models :
    • Train models on benzothiazole derivatives to correlate substituent electronegativity with inhibitory activity (e.g., IC50) .

Advanced: What are the structure-activity relationship (SAR) insights for modifying the piperazine or benzothiazole moieties?

Methodological Answer:

  • Piperazine Modifications :
    • Replace the acetyl group with bulkier substituents (e.g., phenyl, morpholine) to enhance lipophilicity and blood-brain barrier penetration .
    • Introduce chiral centers via asymmetric synthesis to study enantiomer-specific activity .
  • Benzothiazole Modifications :
    • Substitute nitro with cyano or trifluoromethyl groups to balance electron-withdrawing effects and metabolic stability .
    • Screen analogs for antiproliferative activity against cancer cell lines (e.g., MCF-7) to identify lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.